molecular formula C27H28N4O4S2 B2942467 N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide CAS No. 941890-66-0

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2942467
CAS No.: 941890-66-0
M. Wt: 536.67
InChI Key: IENMJNNBPPEJTP-UHFFFAOYSA-N
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Description

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole moiety, a piperazine ring, and a sulfonamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This is followed by the introduction of the piperazine ring and the subsequent attachment of the sulfonamide group. Common reagents used in these reactions include thionyl chloride, piperazine, and methoxybenzenesulfonyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions such as controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide
  • N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-ethoxybenzenesulfonamide

Uniqueness

N-(3-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S2/c1-18-7-8-19(2)25-24(18)28-27(36-25)31-15-13-30(14-16-31)26(32)20-5-4-6-21(17-20)29-37(33,34)23-11-9-22(35-3)10-12-23/h4-12,17,29H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENMJNNBPPEJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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